molecular formula C15H12N3Sb B13789903 (Tri-2-pyridyl)stibine CAS No. 64011-26-3

(Tri-2-pyridyl)stibine

Cat. No.: B13789903
CAS No.: 64011-26-3
M. Wt: 356.04 g/mol
InChI Key: SUVDSFYQXZVMSU-UHFFFAOYSA-N
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Description

(Tri-2-pyridyl)stibine is a chemical compound that features a central antimony atom bonded to three 2-pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tri-2-pyridyl)stibine typically involves the reaction of antimony trichloride with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

SbCl3+3C5H4NLi(C5H4N)3Sb+3LiCl\text{SbCl}_3 + 3 \text{C}_5\text{H}_4\text{N}-\text{Li} \rightarrow (\text{C}_5\text{H}_4\text{N})_3\text{Sb} + 3 \text{LiCl} SbCl3​+3C5​H4​N−Li→(C5​H4​N)3​Sb+3LiCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(Tri-2-pyridyl)stibine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony(V) derivatives.

    Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or antimony(0) species.

    Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) complexes, while substitution reactions can produce a variety of organoantimony compounds with different ligands.

Scientific Research Applications

(Tri-2-pyridyl)stibine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism by which (Tri-2-pyridyl)stibine exerts its effects is primarily through its ability to coordinate with metal centers. The pyridyl groups act as electron donors, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal complex, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Stibine (SbH3): A simple hydride of antimony, used in the synthesis of other antimony compounds.

    Triphenylstibine (Sb(C6H5)3): Another organoantimony compound with three phenyl groups instead of pyridyl groups.

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ): A related compound with a triazine core and three pyridyl groups.

Uniqueness

(Tri-2-pyridyl)stibine is unique due to its specific combination of antimony and pyridyl groups, which confer distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis, where it can stabilize metal centers and facilitate a wide range of chemical reactions.

Properties

CAS No.

64011-26-3

Molecular Formula

C15H12N3Sb

Molecular Weight

356.04 g/mol

IUPAC Name

tripyridin-2-ylstibane

InChI

InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H;

InChI Key

SUVDSFYQXZVMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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